molecular formula C5H11NO B1365898 Pivalaldehyde oxime CAS No. 637-91-2

Pivalaldehyde oxime

Cat. No. B1365898
CAS RN: 637-91-2
M. Wt: 101.15 g/mol
InChI Key: OEFVJAZWSLPDEP-GQCTYLIASA-N
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Description

Pivalaldehyde oxime is a reactive compound that forms through the nucleophilic attack of carboxylic acid anhydrides on alcohols1. It reacts with metal ions to form metal carboxylates, which are useful reagents in analytical chemistry1. The molecular formula of Pivalaldehyde oxime is C5H11NO2.



Synthesis Analysis

Oximes, including Pivalaldehyde oxime, can be synthesized via a condensation reaction between a carbonyl and a hydroxylamine3. More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene3. Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates3.



Molecular Structure Analysis

The molecular structure of Pivalaldehyde oxime includes a carbon-nitrogen double bond, which is a characteristic feature of oximes2. The IUPAC name of Pivalaldehyde oxime is (NE)-N-(2,2-dimethylpropylidene)hydroxylamine2. The molecular weight of Pivalaldehyde oxime is 101.15 g/mol2.



Chemical Reactions Analysis

Oximes, including Pivalaldehyde oxime, have been employed for syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species4. These reactions are diverse in nature and have been employed for syntheses of a wide variety of heterocyclic systems4.



Physical And Chemical Properties Analysis

Pivalaldehyde oxime has a molecular weight of 101.15 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 22. The topological polar surface area of Pivalaldehyde oxime is 32.6 Ų2. It has a rotatable bond count of 12.


Scientific Research Applications

1. Porphomethenes and Porphodimethenes Synthesis

Pivalaldehyde is used in the synthesis of porphomethenes and porphodimethenes, which are intermediates in porphyrin synthesis. Studies have shown that pivalaldehyde, when used in mixed acid-catalyzed condensations with pyrrole, allows the isolation and structural characterization of these intermediates. The crystal structures reveal the importance of the absolute configuration at the sp3-hybridized centers for the oxidation and stability of these (bio)synthetic intermediates (Senge et al., 2000).

2. Catalytic Oxidation

Pivalaldehyde is used as an oxidant in the catalytic oxidation process. For instance, in the Indium(III) Isopropoxide catalyzed conversion of primary or secondary alcohols into corresponding aldehydes or ketones, pivalaldehyde serves as an effective oxidant. This process is facilitated at room temperature (Ogiwara et al., 2016).

3. Manganese(IV) Oxamato-catalyzed Oxidation

A manganese(IV) oxamato complex has been found to catalyze the aerobic oxidation of secondary alcohols to ketones, with co-oxidation of pivalaldehyde to pivalic acid. This process yields good results and high selectivities (Ruiz et al., 1998).

4. Synthesis of 2,3-Dihydropyridines

In the synthesis of 2,3-dihydropyridines from unsaturated oximes, α,β-unsaturated oxime pivalates undergo C-H activation with Rh(III) complexes. This is a step towards creating piperidines, which are significant in pharmaceuticals (Romanov-Michailidis et al., 2015).

5. Iron(III) Oxamato-catalyzed Epoxidation

Iron(III) complexes are used for the aerobic epoxidation of alkenes, with pivalaldehyde being a co-oxidant in the process. This application demonstrates the efficiency of non-heme catalysts in the epoxidation of alkenes (Ruiz et al., 1997).

6. Py

ridine SynthesisPivalaldehyde is used in the synthesis of pyridines through Rh(III) catalysis. The reaction involves α,β-unsaturated O-pivaloyl oximes coupled to alkenes. This method is particularly effective and high-yielding for activated alkenes (Neely & Rovis, 2013).

7. Catalytic Oxidative Cyclization

Pivalaldehyde is involved in oxidative cyclization reactions, such as the formation of oxaaluminacyclopentenes via oxanickelacyclopentene intermediates. This reaction demonstrates the role of pivalaldehyde in facilitating the creation of compounds with reactive Al−C bonds (Ohashi et al., 2010).

8. Aerobic Oxidation of Sulfides

Pivalaldehyde aids in the enantioselective aerobic oxidation of sulfides to sulfoxides. The process involves catalytic amounts of optically active β-oxo aldiminatomanganese(III) complexes, with pivalaldehyde being a crucial component in the reaction mechanism (Nagata et al., 1995).

9. Isomerization to Methyl Isopropyl Ketone

Pivalaldehyde undergoes quantitative rearrangement to methyl isopropyl ketone in certain acidic conditions. This reaction provides insights into the mechanistic aspects of protosolvation and rearrangement in strong protic acids (Olah et al., 2001).

properties

IUPAC Name

(NE)-N-(2,2-dimethylpropylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFVJAZWSLPDEP-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pivalaldehyde oxime

CAS RN

637-91-2
Record name Propanal, 2,2-dimethyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CW Wilkins, E Reichmanis… - Journal of The …, 1980 - iopscience.iop.org
… We incorporated pivalaldehyde oxime methacrylate as well as species in which the acetyl group of 3-oximino-2-butanone has been replaced by phenyl or benzoyl substituents. The …
Number of citations: 41 iopscience.iop.org
A Pohjakallio, PM Pihko… - Chemistry–A European …, 2010 - Wiley Online Library
… In general, aliphatic oximes such as acetone oxime 7 a or pivalaldehyde oxime 7 b displayed higher rates towards isoxazoline formation when compared to aromatic oximes. However, …
A Savateev, NV Tarakina, V Strauss… - Angewandte Chemie …, 2020 - Wiley Online Library
… on the oxime structure, the onset of irreversible oxidation occurs in the range from +0.51 V, for pyrrole-2-carbaldehyde oxime 28 a, to +1.67 V versus Fc/Fc + , for pivalaldehyde oxime 9 …
Number of citations: 84 onlinelibrary.wiley.com
V Frenna, N Vivona, G Consiglio… - Journal of the Chemical …, 1984 - pubs.rsc.org
… The oxudiuzolyl ketones (IIId-f) were prepared through the reactions of phenylglyoxyloyl chloride oxime and propionaldehyde oxime, isobutyraldehyde oxime, and pivalaldehyde oxime, …
Number of citations: 15 pubs.rsc.org
N Lofgren, H Wahlstam - Acta Chem. Scand, 1961 - actachemscand.org
… 100 g (0.54 mole) of ¿3-(4-morpholinyl)pivalaldehyde oxime in 500 ml of absolute ether was reduced with 42 g (1.1 moles) of LiAlH4 in 500 ml of absolute ether in the same way as …
Number of citations: 1 actachemscand.org
D Kalaiselvi, A Mohankumar, G Shanmugam… - Industrial Crops and …, 2019 - Elsevier
Essential oils (EOs) are considered to be the most suitable alternatives for plant pathogen management, as they exhibit high potency and favourable ecotoxicological profile. The …
Number of citations: 32 www.sciencedirect.com
SC Shin, AK El-Damasy, JH Lee, SH Seo… - International Journal of …, 2020 - mdpi.com
… General procedure for synthesis of compounds 6b and 6c: To a solution of (E)-pivalaldehyde oxime or (E)-isobutyraldehyde oxime (0.48 mmol) in THF (2 mL), we added N-…
Number of citations: 6 www.mdpi.com
AN Boa, DA Dawkins, AR Hergueta… - Journal of the Chemical …, 1994 - pubs.rsc.org
In the [3 + 2] cycloaddition of a range of nitrile oxides with homochiral vinyl ethers the diastereoselectivity observed is dependent on the chiral auxiliary used. A brief comparison is made …
Number of citations: 31 pubs.rsc.org
W Hongying, W Shen, L Hongda, L Zhang, S Huang - Biomed. Res, 2015
Number of citations: 1

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